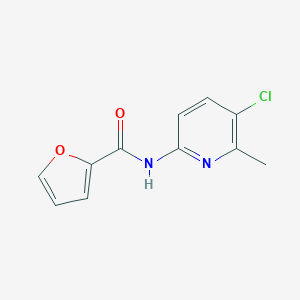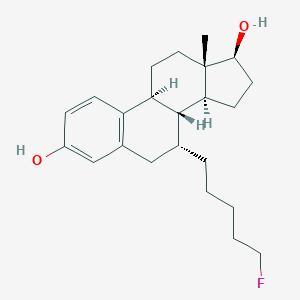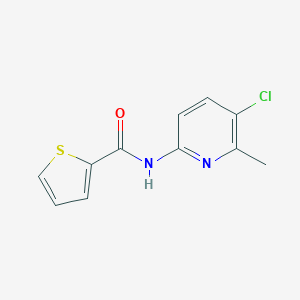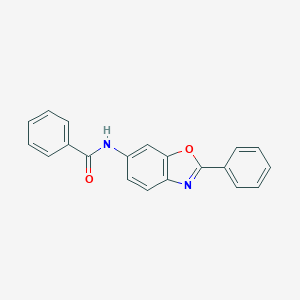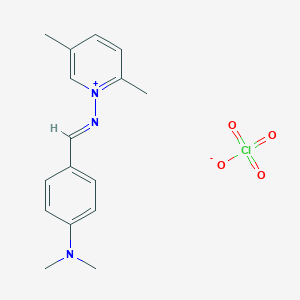
3-Hydroxy-3-propyl-2-hexanone O-ethyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-propyl-2-hexanone O-ethyloxime (HHE) is a chemical compound that has gained significant attention in scientific research due to its unique properties. HHE is a chiral molecule that possesses a ketoxime functional group, which makes it an attractive candidate for various applications in biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime is not fully understood. However, it has been suggested that 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime may act as an inhibitor of enzymes such as acetylcholinesterase and cyclooxygenase-2. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime may also interact with GABA receptors in the brain, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
3-Hydroxy-3-propyl-2-hexanone O-ethyloxime has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime can inhibit the activity of acetylcholinesterase and cyclooxygenase-2, which are enzymes involved in the regulation of neurotransmitter and prostaglandin synthesis, respectively. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime has also been shown to modulate the activity of GABA receptors in the brain, leading to its anticonvulsant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-3-propyl-2-hexanone O-ethyloxime has several advantages for use in lab experiments. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime is a chiral molecule that can be easily synthesized and purified. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime can be used as a chiral auxiliary for the synthesis of biologically active compounds. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime can also be used as a probe for the study of enzyme-catalyzed reactions and the mechanism of action of various enzymes.
However, there are also limitations to the use of 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime in lab experiments. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime is a relatively new compound, and its properties and potential applications are still being studied. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime is also a highly reactive compound that can undergo chemical transformations under certain conditions, which may affect its stability and reproducibility.
Zukünftige Richtungen
There are several future directions for the study of 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime. One potential direction is the investigation of 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime's potential as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of new drugs and drug delivery systems based on 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime as a building block or ligand. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime and its potential applications in biochemistry, pharmacology, and medicinal chemistry.
Conclusion
In conclusion, 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime (3-Hydroxy-3-propyl-2-hexanone O-ethyloxime) is a chiral molecule that has gained significant attention in scientific research due to its unique properties. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime has potential applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime can be synthesized by the reaction of 3-hydroxy-3-propyl-2-hexanone with hydroxylamine-O-ethyl ether in the presence of a catalyst such as sodium hydroxide. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime exhibits various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the study of 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime, including the investigation of its potential as a drug for the treatment of neurodegenerative diseases and the development of new drugs and drug delivery systems based on 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime.
Synthesemethoden
3-Hydroxy-3-propyl-2-hexanone O-ethyloxime can be synthesized by the reaction of 3-hydroxy-3-propyl-2-hexanone with hydroxylamine-O-ethyl ether in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime as a white crystalline solid with a melting point of 118-119°C. The yield of 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime can be optimized by controlling the reaction temperature, reaction time, and the molar ratio of reactants.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-propyl-2-hexanone O-ethyloxime has been extensively studied for its potential applications in various fields of science. In biochemistry, 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime has been used as a chiral auxiliary for the synthesis of biologically active compounds. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime can also be used as a probe for the study of enzyme-catalyzed reactions and the mechanism of action of various enzymes.
In pharmacology, 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime has also been investigated for its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In medicinal chemistry, 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime has been used as a building block for the synthesis of various drugs and drug candidates. 3-Hydroxy-3-propyl-2-hexanone O-ethyloxime can also be used as a ligand for the design of new drugs and drug delivery systems.
Eigenschaften
CAS-Nummer |
154874-71-2 |
|---|---|
Produktname |
3-Hydroxy-3-propyl-2-hexanone O-ethyloxime |
Molekularformel |
C11H23NO2 |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
4-[(Z)-N-ethoxy-C-methylcarbonimidoyl]heptan-4-ol |
InChI |
InChI=1S/C11H23NO2/c1-5-8-11(13,9-6-2)10(4)12-14-7-3/h13H,5-9H2,1-4H3/b12-10- |
InChI-Schlüssel |
BWYWOFIWDZMZRY-BENRWUELSA-N |
Isomerische SMILES |
CCCC(CCC)(/C(=N\OCC)/C)O |
SMILES |
CCCC(CCC)(C(=NOCC)C)O |
Kanonische SMILES |
CCCC(CCC)(C(=NOCC)C)O |
Synonyme |
4-(N-ethoxy-C-methyl-carbonimidoyl)heptan-4-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
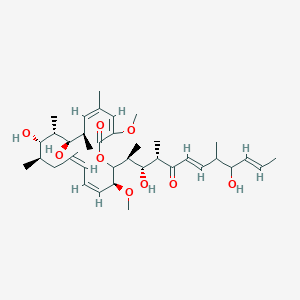



![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)
